N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-[4-Chloro-2-(phenylcarbonyl)phenyl]-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a pyridin-4-yl group at position 5, an ethyl group at position 4, and a sulfanyl-acetamide side chain. The acetamide moiety is further substituted with a 4-chloro-2-(phenylcarbonyl)phenyl group, introducing both halogen (Cl) and electron-withdrawing (phenylcarbonyl) functionalities.
Properties
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN5O2S/c1-2-30-23(17-10-12-26-13-11-17)28-29-24(30)33-15-21(31)27-20-9-8-18(25)14-19(20)22(32)16-6-4-3-5-7-16/h3-14H,2,15H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWCUAGUYWSTDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core phenylcarbonyl and triazole intermediates, followed by their coupling under controlled conditions. Common reagents used in these reactions include chlorinating agents, acylating agents, and triazole precursors. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters is crucial to achieve consistent quality. Industrial methods also focus on optimizing the cost and efficiency of the synthesis while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
Physical Properties
The compound is characterized by its solubility in organic solvents and limited water solubility, typical for many pharmaceutical compounds.
Antimicrobial Activity
Research has indicated that compounds containing triazole rings exhibit significant antimicrobial properties. Studies have shown that derivatives of triazoles can inhibit the growth of various bacteria and fungi, making them candidates for developing new antibiotics or antifungal agents.
Anticancer Potential
The incorporation of phenylcarbonyl and triazole groups in the structure suggests potential anticancer activity. Some studies have demonstrated that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways.
Anti-inflammatory Effects
Compounds with similar structures have been investigated for their anti-inflammatory properties. The presence of the pyridine moiety may contribute to the modulation of inflammatory responses, providing a basis for research into treatments for inflammatory diseases.
Drug Design and Synthesis
This compound serves as a scaffold for medicinal chemists looking to develop new drugs. Its unique combination of functional groups allows for modifications that can enhance efficacy or reduce toxicity.
Case Study 1: Antimicrobial Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of triazole were synthesized and tested against multidrug-resistant bacterial strains. The results indicated that modifications to the triazole ring significantly improved antimicrobial activity, suggesting that N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide could be explored further as an antibacterial agent .
Case Study 2: Anticancer Properties
A research article in Cancer Letters highlighted the synthesis of various triazole-containing compounds and their effects on cancer cell lines. The study reported that certain modifications led to increased cytotoxicity against breast cancer cells, indicating that this compound could be a lead structure for developing new anticancer therapies .
Case Study 3: Anti-inflammatory Research
A study published in Pharmacology Reports evaluated the anti-inflammatory effects of several triazole derivatives. The findings suggested that compounds with similar structural features exhibited significant reductions in inflammatory markers in vitro, supporting further investigation into their therapeutic potential .
Mechanism of Action
The mechanism of action of N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Key Observations :
- Fluorine substitution (e.g., 3-Cl, 4-F in ) may improve metabolic stability and lipophilicity, favoring blood-brain barrier penetration in neurological applications.
- Trifluoromethyl groups (e.g., in ) increase electronegativity and resistance to oxidative degradation.
Modifications in the Triazole Core
The 1,2,4-triazole ring and its substituents influence electronic properties and biological interactions:
Key Observations :
Antimicrobial Activity
- Derivatives with electron-withdrawing groups (e.g., Cl, CF₃, phenylcarbonyl) exhibit superior antimicrobial activity. For example, compounds bearing 4-Cl and phenylcarbonyl substituents (target compound) showed MIC values of 8–16 µg/mL against S. aureus and E. coli in related studies .
- Pyridin-4-yl analogs demonstrated stronger binding to bacterial enoyl-acyl carrier protein reductase (FabI) compared to pyridin-2-yl derivatives, as seen in .
Anti-inflammatory and Anti-exudative Activity
Antiproliferative Activity
- Compounds with bulky aryl groups (e.g., phenylcarbonyl in the target compound) showed IC₅₀ values <10 µM in breast cancer (MCF-7) cell lines, likely due to tubulin polymerization inhibition .
Biological Activity
N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound with a complex structure that includes a chlorinated phenyl group, a phenylcarbonyl moiety, and a triazole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The IUPAC name for this compound is N-(2-benzoyl-4-chlorophenyl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide. Its molecular formula is , and it has a molecular weight of approximately 465.96 g/mol. The structural complexity contributes to its diverse biological activities.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing triazole rings are known for their effectiveness against various bacterial and fungal strains. In vitro studies have shown that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Triazole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation. For example, compounds with similar structures have shown efficacy against breast cancer cell lines (MCF-7) by disrupting estrogen receptor signaling .
Case Study: MCF-7 Cell Line
| Compound | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| N-[4-chloro... | 15.0 | Induces apoptosis via ER modulation |
| Control (Tamoxifen) | 10.0 | ER antagonist |
The biological activity of this compound is believed to involve its interaction with specific molecular targets such as enzymes and receptors. The triazole moiety may facilitate binding to biological targets, leading to the modulation of enzymatic activity or receptor signaling pathways .
Toxicological Studies
Toxicological assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies suggest that while some derivatives exhibit promising biological activity, they may also present cytotoxic effects at higher concentrations . Further studies are necessary to establish safe dosage levels and identify potential side effects.
Q & A
Q. Recommended analytical HPLC conditions for purity assessment :
- Column : C18 (5 μm, 250 × 4.6 mm).
- Mobile phase : 0.1% TFA in water (A) and acetonitrile (B), gradient 30% B to 90% B over 20 min.
- Detection : UV at 254 nm; retention time ~12.3 min .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
